Eptifibatide

Overview

Description

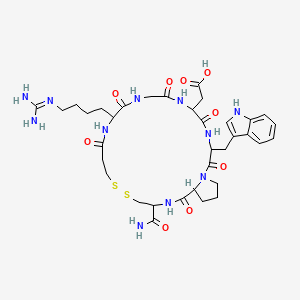

Eptifibatide is a cyclic heptapeptide and a platelet glycoprotein (GP) IIb/IIIa receptor antagonist derived from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) . Approved by the U.S. FDA in 1998, it competitively inhibits fibrinogen and von Willebrand factor (vWF) binding to activated platelets, preventing platelet aggregation and thrombus formation . It is indicated for acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI) to reduce ischemic complications .

This compound’s structure includes a modified RGD (arginine-glycine-aspartic acid) sequence, replacing lysine with homoarginine (KGD → RGD), enhancing specificity for GP IIb/IIIa receptors over other integrins . Its short half-life (~2.5 hours) and renal clearance necessitate weight-adjusted dosing, particularly in patients with renal impairment .

Preparation Methods

Solid-Phase Peptide Synthesis of Eptifibatide Linear Precursor

Microwave-Assisted Fmoc/tBu Strategy

The linear precursor of this compound, MPA-Har-Gly-Asp-Trp-Pro-Cys-NH2, is synthesized via Fmoc/tBu-based SPPS using microwave (MW) irradiation. This method enhances coupling efficiency and reduces reaction times compared to conventional heating. The Liberty Blue automated peptide synthesizer facilitates the sequential addition of protected amino acids to a Rink Amide AM resin. Key features include:

- Coupling Reagents : N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure are preferred over explosive alternatives like 1-hydroxybenzotriazole (HOBt). This combination ensures safety and efficiency, with coupling times of 5–10 minutes at 90°C.

- Resin Handling : The resin is swelled in dimethylformamide (DMF) and subjected to iterative deprotection (20% piperidine in DMF) and coupling cycles. Real-time monitoring via in-process control (IPC) ensures >99% coupling efficiency at each step.

Amino Acid Sequence and Side-Chain Protection

The linear sequence incorporates side-chain protecting groups to prevent undesired reactions:

- Har(Pbf) : N-[2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl] protection for the hydroxyl group.

- Asp(OtBu) : tert-Butyl ester for the carboxylic acid.

- Cys(Mmt) : 4-Methoxytrityl (Mmt) protection for cysteine thiols.

These groups ensure regioselective deprotection during subsequent steps.

Cleavage and Deprotection of the Linear Peptide

Acidolytic Cleavage from Resin

The peptide-resin complex is treated with a trifluoroacetic acid (TFA)-based cocktail to cleave the peptide while removing acid-labile protecting groups. A typical cleavage mixture comprises TFA (94%), water (2.5%), triisopropylsilane (1.5%), and 1,2-ethanedithiol (2%). After 2.5 hours at room temperature, the crude peptide is precipitated in ice-cold diisopropyl ether, yielding the linear precursor with >90% purity.

Table 1: Cleavage Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| TFA Concentration | 94% (v/v) |

| Cleavage Time | 2.5 hours |

| Precipitation Solvent | Diisopropyl Ether |

| Yield | 85–90% |

| Purity (HPLC) | 90–92% |

Disulfide Bridge Formation Strategies

On-Resin Disulfide Bond Formation (Strategy A)

Strategy A involves coupling mercaptopropionic acid (MPA) protected with pyridyne-2-thiol (PyS) to the resin-bound peptide. Subsequent Mmt deprotection with 1% TFA in dichloromethane releases the cysteine thiol, initiating a disulfide-exchange reaction. However, this method yields suboptimal results (34.9% purity), necessitating further optimization.

Off-Resin Oxidation in Solution

The preferred method involves dissolving the linear precursor in a water/acetonitrile mixture (5.3 mM) and adjusting the pH to 9.5 with ammonium hydroxide. Under mechanical stirring (350 rpm, 22 hours), atmospheric oxygen facilitates disulfide bond formation between MPA and cysteine residues. Post-reaction acidification to pH 2.5 with TFA stabilizes the cyclic product, achieving 60% yield and 95% purity.

Table 2: Comparison of Disulfide Formation Methods

| Method | Purity (%) | Yield (%) | Key Challenge |

|---|---|---|---|

| On-Resin (Strategy A) | 34.9 | 60 | High cost of MPA(PyS) |

| Off-Resin Oxidation | 95 | 60 | pH sensitivity |

Purification and Final Formulation

Flash Chromatography

Crude this compound is purified using reversed-phase flash chromatography on C18 silica gel. A gradient of 0.1% TFA in water (A) and acetonitrile (B) elutes impurities, yielding >98% pure product.

Ion-Exchange Solid-Phase Extraction (SPE)

The purified peptide is converted to its acetate form via SPE on a Dowex 50WX8 resin. Elution with 0.1 M ammonium acetate (pH 5.0) followed by lyophilization produces the final active pharmaceutical ingredient (API) with >99% purity.

Scalable cGMP-Compliant Production

Pilot-Scale Process Optimization

Scaling this compound synthesis to 70 mmol requires addressing critical process parameters (CPPs) identified via Ishikawa diagrams:

- Temperature Control : Maintaining 90°C during MW-SPPS prevents side reactions.

- Oxygen Exclusion : Nitrogen purging during oxidation minimizes over-oxidation.

- Lyophilization Conditions : Slow freezing at -50°C ensures product stability.

Table 3: Key Parameters for cGMP Production

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Resin Loading | 0.2 mmol/g | 0.18 mmol/g |

| Coupling Time | 10 minutes | 15 minutes |

| Cleavage Volume | 10 mL/g resin | 12 mL/g resin |

| Final Purity | 99% | 99.5% |

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C18 column (Waters Acquity CSH, 1.7 μm) confirms purity using a 12–45% acetonitrile gradient over 10 minutes.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) verifies the molecular ion ([M+H]+ 831.96 Da), with deviations <0.1%.

Chemical Reactions Analysis

Disulfide Bond Formation

The linear precursor undergoes oxidation to form the cyclic disulfide bond:

-

H₂O₂-mediated oxidation : Conducted in H₂O:CH₃CN (2:1, v/v) at pH 9.5 (adjusted with NH₄OH). Sequential additions of H₂O₂ (0.44 equiv ×2 or 0.22 equiv ×4) minimized dimer impurities (3.9–5.9%) .

-

Reaction conditions :

Table 2: Disulfide Bond Formation Parameters

| Parameter | Optimized Conditions |

|---|---|

| Precursor concentration | 1.6 mM (vs. 5.3 mM) |

| H₂O₂ additions | 4 × 0.22 equiv (30-min intervals) |

| Dimer impurity | 3.9% (vs. 8.0% at higher conc.) |

Cyclization Reactions

Cyclization methods vary between solid- and liquid-phase approaches:

Table 3: Cyclization Methods

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Solid-phase | H₂O₂, pH 9.5 (NH₄OH) | Simplified resin handling |

| Liquid-phase | I₂ in DCM, 0–35°C | Higher scalability |

Counterion Exchange and Purification

-

TFA to acetate salt : Performed via SPE with C18 columns , using isocratic elution (100% H₂O, then 0.5% AcOH in H₂O) .

-

Stability : Disulfide bond remains intact at pH 8 (NH₄OH-adjusted) .

Analytical Validation

Key analytical techniques include:

Scientific Research Applications

Acute Coronary Syndromes (ACS)

Eptifibatide is indicated for patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI). The PURSUIT trial demonstrated that this compound significantly reduces the risk of death and nonfatal myocardial infarction in patients with NSTEMI compared to placebo. Specifically, it showed a composite endpoint reduction from 16.7% to 12.4% in the this compound group, with a hazard ratio of 0.74 (95% CI: 0.62-0.88) .

Percutaneous Coronary Intervention (PCI)

This compound is also utilized during PCI procedures, including stent placements. The IMPACT-II trial illustrated that this compound, when combined with heparin and aspirin, significantly decreases ischemic events post-PCI, particularly in patients with unstable angina . The efficacy was evident as the event rate for the primary composite endpoint was lower in the this compound group (14.8%) compared to placebo (15.2%) .

ST-Elevation Myocardial Infarction (STEMI)

In STEMI cases, this compound has been studied as an adjunct to fibrinolytic therapy and primary PCI. The TITAN-TIMI 34 trial indicated that early administration of this compound improves myocardial perfusion and enhances reperfusion rates when used with thrombolytics .

Non-FDA Labeled Indications

Recent studies suggest potential uses of this compound beyond its FDA-approved indications:

- Acute Ischemic Stroke : this compound may be beneficial in combination with tissue plasminogen activators (TPA) to prevent hemorrhagic complications .

- Surgical Bridging : this compound has been explored as a bridging therapy for patients undergoing surgery after coronary stent implantation .

Safety and Adverse Effects

While this compound is effective, it is associated with certain adverse effects, notably thrombocytopenia. A case study reported acute profound thrombocytopenia leading to alveolar hemorrhage upon re-exposure to this compound . This highlights the need for careful monitoring during treatment.

Case Studies on Thrombocytopenia

Future Directions and Research

Ongoing research aims to further elucidate the mechanisms behind this compound's effects and explore its applications in other fields such as inflammatory bowel disease through integrin modulation . The development of oral forms of integrin inhibitors could expand therapeutic options beyond injectable formulations.

Mechanism of Action

Eptifibatide is similar to other glycoprotein IIb/IIIa inhibitors such as abciximab and tirofiban . this compound is unique due to its cyclic heptapeptide structure and its derivation from rattlesnake venom . This unique structure allows for reversible binding to the glycoprotein IIb/IIIa receptor, providing a balance between efficacy and safety .

Comparison with Similar Compounds

Eptifibatide vs. Abciximab

Mechanism & Structure :

- Abciximab: A monoclonal antibody fragment (chimeric human-murine IgG) that non-competitively binds GP IIb/IIIa receptors with a prolonged biological half-life (~12–24 hours) .

- This compound : A small peptide with reversible, competitive inhibition and rapid offset .

Efficacy :

- In PCI, both agents show comparable outcomes for major adverse cardiac events (MACE), including death, myocardial infarction (MI), and urgent revascularization. A 30-day MACE rate of 1.2% vs. 1.0% (p = 0.7) and similar bleeding risks were observed in matched cohorts .

Cost :

- This compound is significantly cheaper: £99.19 vs. £750.72 per patient, with an 87% cost reduction in propensity-matched cohorts .

This compound vs. Cangrelor

Mechanism :

- Cangrelor: A reversible P2Y₁₂ inhibitor (intravenous ADP antagonist) with rapid onset/offset (~3–6 minutes half-life) .

Clinical Utility :

- Cangrelor bridges oral P2Y₁₂ inhibitors (e.g., ticagrelor) during surgery, while this compound is used in ACS/PCI with heparin .

This compound vs. Clopidogrel and Ticagrelor

Mechanism :

Efficacy :

- In STEMI, ticagrelor alone reduced cardiovascular mortality (HR 0.58; p < 0.001) more effectively than this compound, which showed benefit only in pre-PCI TIMI flow ≤1 subgroups (HR 0.42; p = 0.04) .

- Clopidogrel has inferior molecular properties (0 hydrogen bond donors vs. This compound’s 10) and lower antiplatelet potency .

Pharmacokinetic and Molecular Comparisons

Molecular Properties

| Parameter | This compound | Clopidogrel | Abciximab |

|---|---|---|---|

| Molecular Weight | 832 Da | 322 Da | 47,615 Da |

| H-Bond Donors | 10 | 0 | N/A |

| H-Bond Acceptors | 12 | 4 | N/A |

| Polar Surface Area | 347 Ų | 42 Ų | N/A |

| Source | Synthetic peptide | Synthetic thienopyridine | Chimeric antibody |

Data derived from structural analyses .

Pharmacokinetics

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Eptifibatide and its impurities in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most validated method, with a linear range of 75–450 µg/mL for this compound and 0.5–3 µg/mL for impurities 1 and 2. Precision studies show %RSD <2 for intraday, interday, and ruggedness testing, ensuring reproducibility. Forced degradation studies under stress conditions (e.g., acid/base hydrolysis) confirm stability-indicating capabilities, separating degradation products from active pharmaceutical ingredients (APIs) .

Q. How can the PICOT framework structure research questions for clinical trials evaluating this compound in acute coronary syndrome (ACS)?

- Methodological Answer :

- Population (P) : High-risk ACS patients with elevated troponin levels.

- Intervention (I) : this compound bolus followed by infusion.

- Comparison (C) : Standard anticoagulation therapy (e.g., heparin alone).

- Outcome (O) : Reduction in major adverse cardiac events (MACE) within 30 days.

- Time (T) : 30-day follow-up.

This framework ensures clarity in defining variables and outcomes, enabling focused hypothesis testing .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound with thrombolytics like rt-PA?

- Methodological Answer : Mixed-model ANOVA is effective for assessing fixed effects (e.g., ultrasound, rt-PA, this compound) and interactions in clot lysis studies. Confidence intervals (95%) and parameter estimates quantify treatment efficacy, while covariates (e.g., clot composition) are controlled using within-subject designs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in clinical data on this compound’s bleeding risk versus efficacy in high-risk ACS cohorts?

- Methodological Answer : Retrospective cohort analyses should adjust for confounders (e.g., catheterization rates, dosing protocols) using multivariate regression. Propensity score matching reduces selection bias, while subgroup analyses (e.g., age, renal function) identify populations where benefits outweigh bleeding risks .

Q. What methodological considerations are critical when optimizing HPLC parameters for this compound stability studies?

- Methodological Answer : Column selection (C18 stationary phase), mobile phase pH (3.0–3.5 with phosphate buffer), and flow rate (1.0 mL/min) are optimized to separate this compound from impurities. Validation follows ICH Q2(R1) guidelines, including robustness testing (±10% organic solvent variation) and system suitability criteria (theoretical plates >2000) .

Q. How can variability in impurity profiles across this compound manufacturing batches be systematically addressed?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Impurity levels ≤0.2%.

- Process Parameters : Monitor synthesis steps (e.g., cyclization, purification) using in-line HPLC.

- Calibration Curves : Ensure linearity (r² >0.999) for impurities 1 and 2 across batches.

Ruggedness testing across laboratories confirms method transferability .

Q. Methodological Design & Data Analysis

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetics in comorbid populations (e.g., renal impairment)?

- Methodological Answer : Two-phase crossover studies:

- Phase 1 : Single-dose pharmacokinetics in healthy volunteers.

- Phase 2 : Adjusted dosing (e.g., 50% reduction in CrCl <30 mL/min) with repeated sampling over 12h.

Non-compartmental analysis (NCA) calculates AUC, Cmax, and t½, while ANOVA compares clearance rates across subgroups .

Q. How should researchers handle contradictory findings in platelet inhibition assays for this compound?

- Methodological Answer : Standardize assay conditions:

- Agonists : Use ADP (10 µM) or TRAP-6 to activate platelets.

- Endpoint : Measure % inhibition via light transmission aggregometry (LTA).

Discordant results (e.g., inter-lab variability) are reconciled using Bland-Altman plots and reference controls (e.g., healthy donor platelets) .

Q. Ethical & Reporting Standards

Q. What ethical considerations are paramount in trials combining this compound with invasive procedures (e.g., PCI)?

- Methodological Answer : Protocols must address:

- Informed Consent : Explicit disclosure of bleeding risks.

- Data Safety Monitoring Boards (DSMBs) : Interim analyses for adverse events.

- Conflict of Interest : Disclose industry sponsorship in publications .

Q. How can researchers ensure compliance with journal guidelines when reporting this compound stability studies?

Properties

Key on ui mechanism of action |

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. |

|---|---|

CAS No. |

188627-80-7 |

Molecular Formula |

C35H49N11O9S2 |

Molecular Weight |

832.0 g/mol |

IUPAC Name |

2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1 |

InChI Key |

CZKPOZZJODAYPZ-IQENKEMDSA-N |

SMILES |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Canonical SMILES |

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

188627-80-7 |

Pictograms |

Health Hazard |

sequence |

CXGDWPC |

shelf_life |

Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date. Stable under recommended storage conditions. /Eptifibatide acetate/ |

solubility |

In water, 1108 mg/L at 25 °C (est) |

Synonyms |

7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)- epifibatide epifibratide eptifibatide Integrelin Integrilin |

vapor_pressure |

1.78X10-40 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.